Naloxegol-d5 (oxalate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

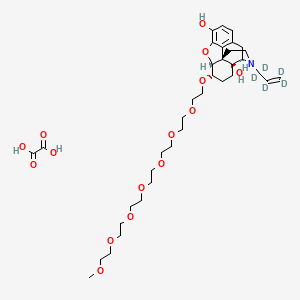

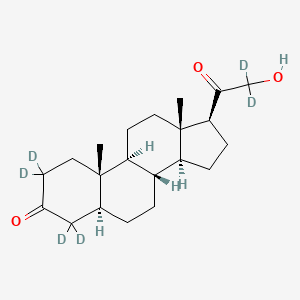

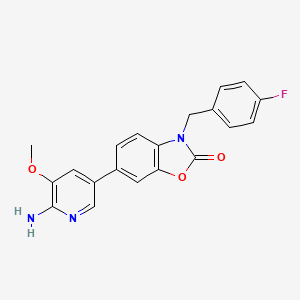

Naloxegol-d5 (oxalate) is a deuterated form of naloxegol, a peripherally acting μ-opioid receptor antagonist. It is primarily used to treat opioid-induced constipation in patients with chronic non-cancer pain. The compound is formulated as an oxalate salt, which enhances its solubility across a wide range of physiological pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naloxegol-d5 (oxalate) originates from naloxone, which undergoes PEGylation to form naloxegol. The process involves several steps, including stereoselective reduction and purification. The final product is obtained as an oxalate salt, which ensures high yield and purity .

Industrial Production Methods: Industrial production of naloxegol-d5 (oxalate) follows a robust and improved process that ensures a purity greater than 99.5% and minimal impurities. This process is designed to be scalable and efficient, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Naloxegol-d5 (oxalate) primarily undergoes substitution reactions due to its PEGylated structure. It is also sensitive to oxidation and reduction reactions, which can alter its pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of naloxegol-d5 (oxalate) include cytochrome P450 (CYP) 3A4 modulators, which significantly affect its exposure. The compound is also sensitive to food, which increases its bioavailability .

Major Products Formed: The major products formed from the reactions of naloxegol-d5 (oxalate) include various metabolites found in feces, urine, and plasma. These metabolites do not exhibit unique or disproportionate properties compared to the parent compound .

Scientific Research Applications

Naloxegol-d5 (oxalate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in pharmacokinetic and pharmacodynamic studies to understand its effects on opioid-induced constipation. The compound is also valuable in studying the interactions between opioid receptors and antagonists, providing insights into the development of new therapeutic agents .

Mechanism of Action

Naloxegol-d5 (oxalate) functions as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the constipating effects of opioids without affecting their central analgesic effects. This selective antagonism is achieved through its PEGylated structure, which prevents it from crossing the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds:

- Naloxone

- Methylnaltrexone

- Alvimopan

Uniqueness: Naloxegol-d5 (oxalate) is unique due to its PEGylated structure, which allows for high selectivity for peripheral opioid receptors. Unlike naloxone, which can cross the blood-brain barrier, naloxegol-d5 (oxalate) remains confined to the peripheral tissues, reducing the risk of central nervous system side effects .

Properties

Molecular Formula |

C36H55NO15 |

|---|---|

Molecular Weight |

746.8 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1/i1D2,3D,9D2; |

InChI Key |

MNYIRXLCPODKLG-ATRJOQGASA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)OCCOCCOCCOCCOCCOCCOCCOC)[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)